molecular formula C19H17NO4 B8240942 2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one CAS No. 6290-96-6

2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one

Cat. No.: B8240942
CAS No.: 6290-96-6
M. Wt: 323.3 g/mol
InChI Key: SDUJCHJWBKZEPC-UHFFFAOYSA-N
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Description

2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one is a complex organic compound that belongs to the class of pyran derivatives. This compound is characterized by its unique structure, which includes an anilino group, a phenyl group, and a pyran ring with hydroxyl and hydroxymethyl substituents. Pyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one typically involves multi-step organic reactions. One common method involves the condensation of aniline with benzaldehyde to form an intermediate Schiff base, which is then subjected to cyclization with a suitable pyran precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The anilino and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce aniline derivatives.

Scientific Research Applications

2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-[Anilino(phenyl)methyl]-3-hydroxy-4H-pyran-4-one: Similar structure but lacks the hydroxymethyl group.

    2-[Anilino(phenyl)methyl]-3-hydroxy-6-methylpyran-4-one: Similar structure but has a methyl group instead of a hydroxymethyl group.

Uniqueness

2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one is unique due to the presence of both hydroxyl and hydroxymethyl groups on the pyran ring, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-[anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-12-15-11-16(22)18(23)19(24-15)17(13-7-3-1-4-8-13)20-14-9-5-2-6-10-14/h1-11,17,20-21,23H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUJCHJWBKZEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C(=O)C=C(O2)CO)O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277168
Record name 2-[anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6290-96-6
Record name NSC1009
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1009
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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